Noruron

Übersicht

Beschreibung

Noruron is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Noruron typically involves a multi-step process that includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include:

Bulk Reactants: Large quantities of starting materials are used to ensure a high yield of this compound.

Optimized Conditions: Reaction conditions are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Noruron undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various catalysts such as palladium or platinum may be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Compounds with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Organic Synthesis and Catalysis

Noruron is employed as a reagent in organic synthesis. Its ability to facilitate chemical reactions makes it valuable in developing new compounds and materials. Specifically, it serves as a catalyst in various chemical processes, enhancing reaction efficiency and selectivity.

2. Mechanism of Action

The compound interacts with specific molecular targets, influencing biochemical pathways. Its mechanisms include:

- Binding to Receptors : Modulating receptor activity to alter physiological responses.

- Enzyme Inhibition : Blocking specific enzymes involved in metabolic pathways.

- Signaling Pathway Modulation : Affecting intracellular signaling cascades that regulate cellular functions.

Biological Applications

This compound's biological activities have been the subject of extensive research, revealing potential therapeutic benefits:

1. Biological Activity Overview

The following table summarizes key biological effects observed with this compound:

| Biological Effect | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB signaling pathway | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter release |

These mechanisms suggest this compound's potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

2. Case Studies

Several case studies have highlighted this compound's efficacy in various biological contexts:

-

Case Study 1: Anti-inflammatory Effects

A study on murine models indicated that this compound significantly reduced inflammation markers (TNF-alpha and IL-6) in tissues subjected to inflammatory stimuli. The results showed a marked reduction in swelling and pain associated with inflammation. -

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through caspase pathway activation. A dose-dependent relationship was observed between this compound concentration and cell viability, indicating its potential as a chemotherapeutic agent. -

Case Study 3: Neuroprotection

Research involving neuronal cultures showed that this compound enhanced the survival rate of neurons exposed to oxidative stress due to its antioxidant properties, which helped mitigate cell death and preserve neuronal function.

Industrial Applications

This compound has also found applications in industrial settings:

1. Specialty Chemicals Production

It is used in producing specialty chemicals and polymers, contributing to various industrial processes.

2. Herbicide Formulation

As an herbicide, this compound has been effective in controlling weeds in crops such as cotton and sorghum. Its application methods include:

- Pre-emergence Application : Effective when combined with other herbicides for enhanced weed control.

- Optimal Application Rates : Research indicates that application rates for this compound can be significantly lower than those recommended for similar compounds.

Comparative Analysis with Other Herbicides

A comparison of this compound's effectiveness against other herbicides reveals distinct characteristics:

| Herbicide | Persistence | Effectiveness on Sorghum | Impact on Weeds |

|---|---|---|---|

| This compound | Moderate | Significant root inhibition at high concentrations | Effective pre-emergence |

| Propazine | Shorter | Less severe root impact | Moderate effectiveness |

| Propachlor | Similar | Affects both root and plumule development similarly | Moderate effectiveness |

This table illustrates how this compound's persistence and impact on crops differ from other commonly used herbicides.

Wirkmechanismus

The mechanism of action of Noruron involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. Additionally, this compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Noruron can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as this compound derivatives, other organic compounds with similar functional groups.

Uniqueness: this compound’s stability and reactivity make it distinct from other compounds, offering unique advantages in various applications.

Eigenschaften

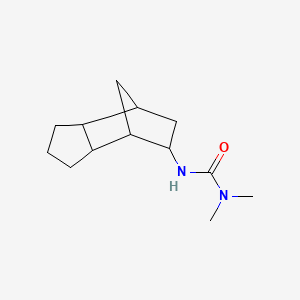

IUPAC Name |

1,1-dimethyl-3-(8-tricyclo[5.2.1.02,6]decanyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLMVCVJLXREAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC2CC1C3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020691 | |

| Record name | 3-(Hexahydro-4,7-methanoidan-5-yl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-79-3 | |

| Record name | N,N-Dimethyl-N′-(octahydro-4,7-methano-1H-inden-5-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noruron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexahydro-4,7-methanoidan-5-yl)-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.